molecular formula C37H53N9O11 B15142343 Z-Arg-Arg-4M|ANA (triacetate)

Z-Arg-Arg-4M|ANA (triacetate)

Cat. No.: B15142343
M. Wt: 799.9 g/mol
InChI Key: JEFYKMXQUYUPQJ-FQFBWUQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Arg-Arg-4M|ANA (triacetate) is a compound known for its specificity as a substrate for cathepsin B, a type of protease enzyme. Upon degradation by cathepsin B, it releases a fluorescent product, 4M|ANA, which has an excitation wavelength of 355 nm and an emission wavelength of 430 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg-Arg-4M|ANA (triacetate) involves the coupling of Z-Arg-Arg with 4M|ANA under specific conditions. The reaction typically requires the use of protecting groups to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of Z-Arg-Arg-4M|ANA (triacetate) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Z-Arg-Arg-4M|ANA (triacetate) primarily undergoes enzymatic degradation when exposed to cathepsin B. This reaction results in the cleavage of the compound and the release of the fluorescent product 4M|ANA .

Common Reagents and Conditions

The enzymatic reaction requires the presence of cathepsin B and is typically carried out in a buffered solution to maintain the enzyme’s activity. The reaction conditions include maintaining an optimal pH and temperature to ensure efficient degradation .

Major Products Formed

The major product formed from the enzymatic degradation of Z-Arg-Arg-4M|ANA (triacetate) is the fluorescent compound 4M|ANA, which can be detected and measured using fluorescence spectroscopy .

Scientific Research Applications

Z-Arg-Arg-4M|ANA (triacetate) is widely used in scientific research due to its specificity as a substrate for cathepsin B. Its applications include:

Mechanism of Action

The mechanism of action of Z-Arg-Arg-4M|ANA (triacetate) involves its recognition and cleavage by cathepsin B. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, resulting in the release of the fluorescent product 4M|ANA. This process allows researchers to measure the activity of cathepsin B by detecting the fluorescence emitted by 4M|ANA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Arg-Arg-4M|ANA (triacetate) is unique due to its high specificity for cathepsin B and the distinct fluorescent properties of its degradation product, 4M|ANA. This makes it a valuable tool for studying cathepsin B activity in various biological and medical research applications .

Properties

Molecular Formula

C37H53N9O11

Molecular Weight

799.9 g/mol

IUPAC Name

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C31H41N9O5.3C2H4O2/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20;3*1-2(3)4/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37);3*1H3,(H,3,4)/t24-,25-;;;/m0.../s1

InChI Key

JEFYKMXQUYUPQJ-FQFBWUQZSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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